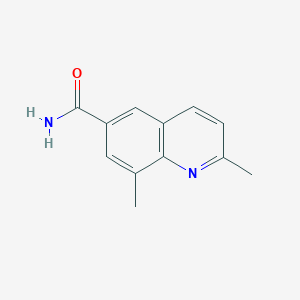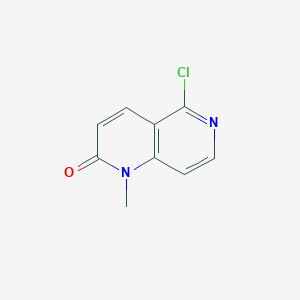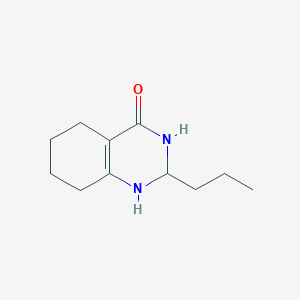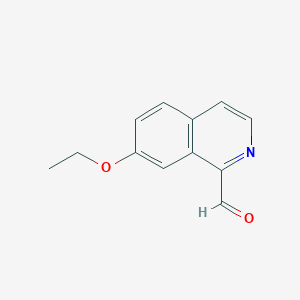![molecular formula C12H9NO2 B11901671 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one CAS No. 19649-40-2](/img/structure/B11901671.png)
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused naphthalene and oxazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method provides good to excellent yields and is compatible with various functional groups.
Another method involves the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This approach yields chiral dihydrobenzoxazinones with high conversion rates and excellent enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalenes.
科学的研究の応用
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential use in drug discovery, particularly in the development of anticancer and antimicrobial agents.
作用機序
The mechanism of action of 2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 2H-Benzo[b][1,4]oxazin-3(4H)-one
- 2H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol
Uniqueness
2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one is unique due to its fused naphthalene and oxazine ring system, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
19649-40-2 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
4H-benzo[h][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H9NO2/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14) |
InChIキー |
FDPCQQWPDQLJQT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)


